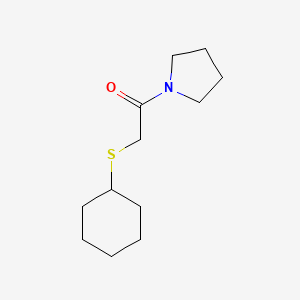
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, also known as CXS, is a chemical compound with a molecular formula of C13H21NO2S. It is a white crystalline powder that is soluble in water and organic solvents. CXS is a synthetic compound that has been studied for its potential use in scientific research applications. In
作用機序
The mechanism of action of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone binds to DAT and inhibits its function, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects. In addition to its inhibitory effect on dopamine release, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has also been shown to inhibit the release of other neurotransmitters, such as norepinephrine and serotonin. This inhibition could potentially be used to treat a variety of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its specificity for DAT. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have minimal activity at other neurotransmitter transporters, making it a useful tool for studying DAT function. However, one limitation of using 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is its relatively low potency compared to other DAT inhibitors. This can make it difficult to achieve complete inhibition of DAT in some experiments.
将来の方向性
There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone. One area of research is in the development of more potent 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone analogs that could be used as potential therapeutics for dopamine-related disorders. Another area of research is in the use of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone as a tool for studying the role of DAT in neurological and psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone is a synthetic compound that has been studied for its potential use in scientific research applications. Its mechanism of action involves its interaction with the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have both biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone, including the development of more potent analogs and further exploration of its potential therapeutic applications.
合成法
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with ethyl pyrrolidine-1-carboxylate to form 2-cyclohexylpyrrolidine. This intermediate is then reacted with sulfur to form 2-cyclohexylsulfanylpyrrolidine. Finally, this compound is reacted with ethyl chloroacetate to form 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone.
科学的研究の応用
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research applications. One area of research is in the field of neuroscience. 2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone has been shown to have an inhibitory effect on the release of dopamine, a neurotransmitter that plays a role in reward and motivation. This inhibition could potentially be used to treat addiction and other dopamine-related disorders.
特性
IUPAC Name |
2-cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c14-12(13-8-4-5-9-13)10-15-11-6-2-1-3-7-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHBHAACNCYWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylsulfanyl-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

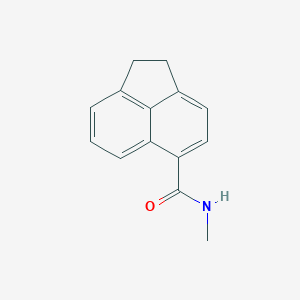
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
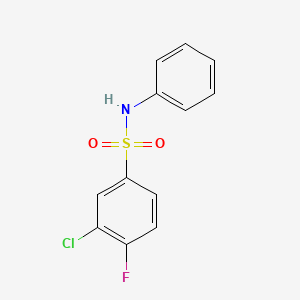


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
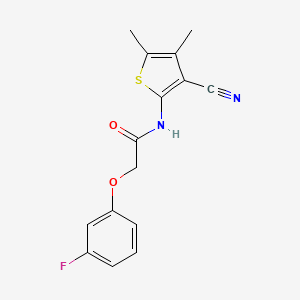
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
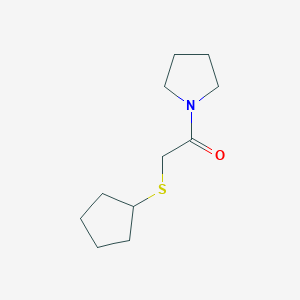
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
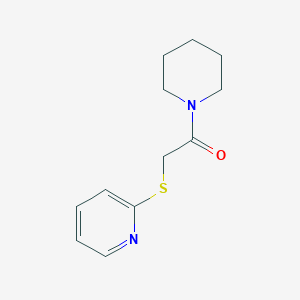
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)